[2-(2-Bromophenyl)ethyl](methyl)amine hydrochloride
Overview
Description
“2-(2-Bromophenyl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1067237-68-6 . It has a molecular weight of 250.57 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-bromophenyl)-N-methylethan-1-amine hydrochloride . The InChI code is 1S/C9H12BrN.ClH/c1-11-7-6-8-4-2-3-5-9(8)10;/h2-5,11H,6-7H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 250.57 .Scientific Research Applications
Chitosan Hydrogels for Drug Delivery : Tris(2-(2-formylphenoxy)ethyl)amine, related to 2-(2-Bromophenyl)ethylamine hydrochloride, has been utilized in the synthesis of chitosan hydrogels. These hydrogels show pH and temperature-responsive swelling ratios, making them suitable for targeted drug delivery, improving bioavailability, and systemic drug solubilization (Karimi et al., 2018).
Controlling Genotoxins in Amine Hydrochloride Salts Preparation : Research on the preparation of hydrochloride salts of tertiary amines, similar to 2-(2-Bromophenyl)ethylamine hydrochloride, has been conducted to control the genotoxins ethyl chloride and methyl chloride. This study is significant for ensuring safety and purity in pharmaceutical processes (Yang et al., 2009).
Polymer Surface Modification : Decylamine hydrochloride, a compound related to 2-(2-Bromophenyl)ethylamine hydrochloride, has been used for introducing amine groups on poly(ethylene) surfaces. This modification has implications in enhancing the reactivity and functionality of polymer surfaces for various applications (Terlingen et al., 1993).
Polymer Solar Cells : A derivative of 2-(2-Bromophenyl)ethylamine hydrochloride, specifically [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, has been used as an acceptor and cathode interfacial material in polymer solar cells. This illustrates the potential of such compounds in enhancing the efficiency of organic solar cells (Lv et al., 2014).
Radical Cyclisation Reactions in Synthesis : The 2-(2-Bromophenyl)ethyl group has been used in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This demonstrates the compound's utility in complex organic synthesis (Allin et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(2-bromophenyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-11-7-6-8-4-2-3-5-9(8)10;/h2-5,11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBURWEBFFVLKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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